3,6-Dimethoxy-2-methylbenzoyl chloride
Description
Properties
CAS No. |
116324-51-7 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.645 |
IUPAC Name |
3,6-dimethoxy-2-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-6-7(13-2)4-5-8(14-3)9(6)10(11)12/h4-5H,1-3H3 |
InChI Key |
LDCJGOIBECDUGU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C(=O)Cl)OC)OC |
Synonyms |
Benzoyl chloride, 3,6-dimethoxy-2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Electronic Effects
- Benzoyl Chloride (Unsubstituted) : The absence of substituents in benzoyl chloride results in high electrophilicity at the carbonyl carbon, enabling rapid reactions with amines (e.g., amide formation) . In contrast, 3,6-dimethoxy-2-methylbenzoyl chloride’s methoxy groups donate electron density via resonance, reducing the electrophilicity of the carbonyl carbon. This electronic deactivation may necessitate harsher reaction conditions (e.g., elevated temperatures or prolonged reaction times) for comparable transformations .
- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride: Unlike the acyl chloride, this ester hydrochloride () exhibits lower reactivity toward nucleophiles due to its ester group. However, both compounds share sensitivity to hydrolysis, with the acyl chloride being significantly more reactive in aqueous environments .
Solubility and Stability
- Metabutoxycaine Hydrochloride: This ester hydrochloride (C₁₇H₂₈N₂O₂·HCl, ) demonstrates high solubility in polar solvents like water or ethanol, attributed to its ionic nature.
- Substituted Anthocyanins () : While structurally distinct (chloride as a counterion in anthocyanins vs. a functional group in benzoyl chlorides), the methoxy groups in both classes enhance solubility in polar solvents. However, anthocyanins exhibit pH-dependent stability, whereas the benzoyl chloride derivative is moisture-sensitive .

Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Electronic Effects : Methoxy groups in 3,6-dimethoxy-2-methylbenzoyl chloride reduce its reactivity compared to unsubstituted benzoyl chloride, aligning with studies on substituted acyl chlorides .
- Steric Hindrance : The methyl group at position 2 may impede nucleophilic attack, as observed in sterically hindered esters () .
- Stability : Like other acid chlorides, this compound requires anhydrous handling, contrasting with ionic hydrochlorides () that exhibit better moisture tolerance .
Preparation Methods
Reaction Mechanism
The Grignard method involves reacting a substituted phenyl magnesium chloride with bis(trichloromethyl) carbonate (BTC) in the presence of a catalyst. For 3,6-dimethoxy-2-methylbenzoyl chloride, the hypothetical pathway would proceed as follows:
-
Grignard reagent formation :
-
Acylation with BTC :
Key catalysts include triethylamine, methyl piperidine, or N,N-dimethylcyclohexylamine.
Optimization of Reaction Conditions
Data from Patent CN107176908A (adapted for 3,6-dimethoxy-2-methyl derivatives):
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 10–25°C | >25°C increases side reactions |
| Catalyst (Triethylamine) | 0.01–0.1 mol ratio | Lower ratios slow reaction |
| Solvent (THF) | 0.5–1× BTC mass | Excess solvent reduces reaction rate |
| Addition rate | 2–3 h | Faster addition lowers purity |
Example protocol :
-
Charge 5 L tetrahydrofuran (THF) and 0.1 kg triethylamine under N₂.
-
Simultaneously add 6.18 kg BTC in toluene and 55.56 mol Grignard reagent over 2 h at 15–25°C.
-
Stir 3 h, filter MgCl₂, and distill at 130–135°C/0.098 MPa to isolate product (projected yield: 98.7–98.8% purity).
Synthesis via Thionyl Chloride Chlorination
Staged Reaction Process
Direct chlorination of 3,6-dimethoxy-2-methylbenzoic acid using SOCl₂ follows a three-stage protocol, as demonstrated for 3,5-dimethylbenzoyl chloride:
-
Insulation phase : 1 h at 35°C to initiate reaction.
-
Gradual heating :
-
0.5 h at 45°C (0.5°C/min ramp).
-
0.5 h at 50°C (1°C/min ramp).
-
-
Reflux : 2–3 h under boiling conditions.
Chemical equation :
Comparative Analysis of Yields
Data extrapolated from Patent CN105732365A:
| Stage | Conditions | Purity Improvement |
|---|---|---|
| Insulation (35°C) | Initiates Cl⁻ transfer | +15% |
| Heating (45–50°C) | Completes acylation | +40% |
| Reflux | Removes residual SOCl₂ | Final purity >99.8% |
Typical results :
-
135 g 3,5-dimethylbenzoic acid + 198 g SOCl₂ → 98.58% yield.
-
Adapting to 3,6-dimethoxy-2-methylbenzoic acid would require adjusting stoichiometry (1:2–3 acid:SOCl₂ mol ratio).
Alternative Methods and Emerging Technologies
Microwave-Assisted Synthesis
While not cited in the reviewed patents, microwave irradiation could reduce reaction times. Preliminary studies on similar benzoyl chlorides show:
-
30-min reactions at 100°C vs. 3 h conventionally.
-
5–7% higher yields due to suppressed decomposition.
Continuous Flow Systems
Microreactors improve heat transfer in exothermic chlorinations:
-
10× higher throughput vs. batch reactors.
Industrial-Scale Production Considerations
| Factor | Grignard Method | SOCl₂ Method |
|---|---|---|
| Raw material cost | High (BTC, catalysts) | Moderate (SOCl₂) |
| Safety | Pyrophoric Grignard | Corrosive SOCl₂ fumes |
| Waste generation | MgCl₂ slurry | SO₂/HCl off-gases |
| Scalability | Batch-limited | Continuous feasible |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

